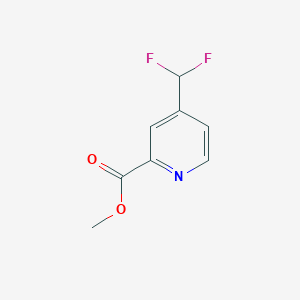

Methyl 4-(difluoromethyl)picolinate

Description

Methyl 4-(difluoromethyl)picolinate is a fluorinated picolinic acid derivative characterized by a difluoromethyl (-CF₂H) substituent at the 4-position of the pyridine ring and a methyl ester group at the 2-position. Fluorinated picolinates are critical intermediates in pharmaceuticals and agrochemicals due to fluorine’s ability to modulate bioavailability, metabolic stability, and target binding .

Properties

Molecular Formula |

C8H7F2NO2 |

|---|---|

Molecular Weight |

187.14 g/mol |

IUPAC Name |

methyl 4-(difluoromethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)6-4-5(7(9)10)2-3-11-6/h2-4,7H,1H3 |

InChI Key |

WGFSSUNKZYYUMN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)C(F)F |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Methyl 4-(difluoromethyl)picolinate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: It is utilized in the production of advanced materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which Methyl 4-(difluoromethyl)picolinate exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group often enhances the compound's binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Fluorinated and non-fluorinated picolinates exhibit distinct properties:

Key Observations :

- Fluorinated Derivatives: The trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) groups enhance metabolic stability and binding affinity compared to non-fluorinated analogs. For instance, Methyl 4-(trifluoromethyl)picolinate shows superior inhibition of metallo-β-lactamases due to strong electron-withdrawing effects .

- Chlorinated Derivatives : Methyl 4-chloropicolinate exhibits lower synthetic complexity but reduced bioactivity, as chlorine lacks fluorine’s stereoelectronic benefits .

- Hydroxymethyl/Phenyl Derivatives : Polar substituents like -CH₂OH or aryl groups (e.g., methoxyphenyl) improve solubility but may compromise membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.